molecular formula C19H20N6O B6426379 4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide CAS No. 1049465-16-8

4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide

Cat. No.: B6426379
CAS No.: 1049465-16-8
M. Wt: 348.4 g/mol
InChI Key: LHOCBIJLRAHIAQ-UHFFFAOYSA-N
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Description

4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pyridazinyl-pyridinyl moiety, which is known for its significant biological activities. The compound has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyridazinyl-pyridinyl intermediate: This step involves the reaction of 3-aminopyridine with 3-chloropyridazine under reflux conditions in the presence of a base such as potassium carbonate.

    Coupling with 4-methylbenzoyl chloride: The intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazinyl and pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide can be compared with other similar compounds, such as:

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Nilotinib: Another tyrosine kinase inhibitor with a similar core structure but different functional groups.

    Pyridazinyl derivatives: Compounds with similar pyridazinyl moieties that exhibit various biological activities.

Properties

IUPAC Name

4-methyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-14-4-6-15(7-5-14)19(26)22-12-11-21-17-8-9-18(25-24-17)23-16-3-2-10-20-13-16/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOCBIJLRAHIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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